molecular formula C20H21N3OS B2760061 2-(methylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide CAS No. 1421517-54-5

2-(methylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide

Cat. No.: B2760061
CAS No.: 1421517-54-5
M. Wt: 351.47
InChI Key: ZIJDXDQCPBVCIF-UHFFFAOYSA-N
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Description

The compound “2-(methylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many important biological compounds . The phenyl group attached to the imidazole ring is a common motif in many pharmaceuticals .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the imidazole ring, which can act as a nucleophile in many reactions .

Scientific Research Applications

Electrophysiological Activity in Cardiac Research

Research on derivatives related to 2-(methylthio)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide has demonstrated potential in cardiac electrophysiological activity. These compounds, including N-substituted imidazolylbenzamides, have shown potency in in vitro Purkinje fiber assays comparable to sematilide, a selective class III agent undergoing clinical trials. This suggests their viability for producing class III electrophysiological activity, indicating potential applications in treating cardiac arrhythmias (Morgan et al., 1990).

Antipsychotic Potential

A series of 2-phenyl-4-(aminomethyl)imidazoles, designed as conformationally restricted analogs of dopamine D2 selective benzamide antipsychotics, exhibited promising dopamine D2 receptor binding. This research highlights the potential use of these compounds as antipsychotic agents, providing a foundation for further exploration in the treatment of psychiatric disorders (Thurkauf et al., 1995).

Antimicrobial and Antitumor Activity

Benzimidazole-based Schiff base copper(II) complexes have been synthesized and shown significant in vitro cytotoxic effects against various cancer cell lines, including lung, breast, and cervical cancers. These complexes bind DNA through an intercalative mode, suggesting a mechanism for their antiproliferative efficacy. This positions them as candidates for further evaluation as anticancer drugs (Paul et al., 2015).

α-Glucosidase Inhibition for Diabetes Management

Novel benzimidazole derivatives have been identified as potent α-glucosidase inhibitors, showing better inhibition than acarbose. This indicates their potential as therapeutic agents for managing diabetes by controlling postprandial hyperglycemia. Their molecular docking studies have confirmed significant binding interactions, making them promising candidates for diabetes treatment (Şenkardeş et al., 2022).

Exploring Antimicrobial Properties

Benzimidazole-oxadiazole hybrid molecules have demonstrated potent antimicrobial and anti-tubercular activities, significantly more potent than standard drugs. Their non-toxicity at higher concentrations and good selectivity index suggest their utility as antimicrobial agents, particularly in tuberculosis treatment (Shruthi et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs containing an imidazole ring act by inhibiting the enzyme cytochrome P450 .

Properties

IUPAC Name

2-methylsulfanyl-N-[3-(2-phenylimidazol-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-25-18-11-6-5-10-17(18)20(24)22-12-7-14-23-15-13-21-19(23)16-8-3-2-4-9-16/h2-6,8-11,13,15H,7,12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJDXDQCPBVCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCCCN2C=CN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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